Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate
CAS No.: 425624-05-1
VCID: VC7429251
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33
* For research use only. Not for human or veterinary use.

Description |
Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate is a complex organic compound with a unique molecular structure. It belongs to the class of N-substituted glycines and features a methylsulfonyl group attached to a glycine backbone, along with a dimethylphenyl moiety. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential therapeutic properties and role as a building block for more complex molecules. Molecular Characteristics
Synthesis and Chemical ReactionsThe synthesis of Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate typically involves several steps, starting with readily available amino acids or their derivatives. The process may include acylation or alkylation reactions, often requiring anhydrous solvents like dichloromethane or acetonitrile, along with appropriate bases to facilitate these reactions. Purification is commonly achieved through column chromatography to isolate the final product. Reaction Conditions
Biological Activity and ApplicationsMethyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate exhibits significant biological activity, potentially interacting with enzymes and receptors. Its structural features, including the electron-donating effects of the dimethyl groups on the phenyl ring, enhance its reactivity and make it an interesting candidate for further chemical modifications and therapeutic applications. Potential Therapeutic Uses
Analytical TechniquesThe characterization of Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate often involves advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods are crucial for confirming the compound's structure and purity during synthesis and analysis. Analytical Methods
Structural Similarities and VariationsSeveral compounds share structural similarities with Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate, differing mainly in their phenyl substitution patterns. These variations can lead to different biological activities and pharmacological properties. Similar Compounds
|
||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 425624-05-1 | ||||||||||||||||||||||||
Product Name | Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate | ||||||||||||||||||||||||
Molecular Formula | C12H17NO4S | ||||||||||||||||||||||||
Molecular Weight | 271.33 | ||||||||||||||||||||||||
IUPAC Name | methyl 2-(2,4-dimethyl-N-methylsulfonylanilino)acetate | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C12H17NO4S/c1-9-5-6-11(10(2)7-9)13(18(4,15)16)8-12(14)17-3/h5-7H,8H2,1-4H3 | ||||||||||||||||||||||||
Standard InChIKey | QSAUBIRMJHFCRS-UHFFFAOYSA-N | ||||||||||||||||||||||||
SMILES | CC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)C | ||||||||||||||||||||||||
Solubility | not available | ||||||||||||||||||||||||
PubChem Compound | 846696 | ||||||||||||||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume